molecular formula C16H15NO2 B7855377 N-(3-Methoxyphenyl)Cinnamamide

N-(3-Methoxyphenyl)Cinnamamide

Cat. No.: B7855377
M. Wt: 253.29 g/mol
InChI Key: GVTLFGJNTIRUEG-UHFFFAOYSA-N
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Description

Contextualization of Cinnamamide (B152044) Derivatives within Medicinal Chemistry

Cinnamamide derivatives are a class of organic compounds that have attracted considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities. ontosight.aiikm.org.my Structurally, they feature a cinnamic acid backbone linked to an amine via an amide bond. This fundamental scaffold allows for extensive modification and substitution, which in turn modulates the compound's physical, chemical, and biological properties. ontosight.ainih.gov The versatility of the cinnamamide structure enables it to engage in various interactions with biological targets, including hydrophobic, dipolar, and hydrogen bonding. nih.gov

Research has consistently demonstrated the therapeutic potential of cinnamamide derivatives in a variety of disease models. These compounds have been reported to possess anti-inflammatory, antimicrobial, anticancer, anticonvulsant, antidepressant, neuroprotective, and analgesic properties. ontosight.aiikm.org.mynih.govacs.org The ability to fine-tune the biological activity through structural modifications makes the cinnamamide scaffold a privileged structure in the design and development of new therapeutic agents. nih.gov For instance, certain derivatives have been shown to inhibit cancer cell growth, while others exhibit potent activity against microbial pathogens. ontosight.ai The broad utility of this chemical class has led to some derivatives entering clinical trials and even reaching the pharmaceutical market. nih.gov

Significance of the N-(3-Methoxyphenyl)cinnamamide Scaffold in Drug Discovery

This compound, a specific derivative within this larger family, serves as a significant building block and a point of interest in drug discovery. chemicalbook.comechemi.com Its structure, which combines a cinnamoyl group with a 3-methoxyaniline moiety, presents a unique combination of features that are attractive for medicinal chemists. The methoxy (B1213986) group at the meta-position of the phenyl ring can influence the molecule's electronic properties, solubility, and metabolic stability, which are critical parameters in drug design.

The this compound scaffold has been utilized as a key intermediate in the synthesis of more complex molecules with targeted biological activities. For example, it is a precursor in the creation of potential anticancer agents. google.com Researchers have synthesized a series of N-((3,4,5-trimethoxystyryl)aryl)cinnamamide compounds, including an analog derived from this compound, which are being investigated as tubulin inhibitors. google.com Furthermore, this scaffold is integral to the development of novel antagonists for the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1), a target for pain and inflammation. nih.gov The N-(3-methoxyphenyl) group is a key component of SB366791, a well-known TRPV1 antagonist, and derivatives of this structure are being explored to develop potent radiotracers for in vivo imaging using Positron Emission Tomography (PET). nih.govnih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2E)-N-(3-methoxyphenyl)-3-phenyl-2-propenamide sigmaaldrich.comsigmaaldrich.cn
CAS Number 127033-74-3 chemicalbook.comambeed.com
Molecular Formula C16H15NO2 chemicalbook.comechemi.com
Molecular Weight 253.3 g/mol chemicalbook.com
Physical Form White to Yellow Powder or crystals sigmaaldrich.comsigmaaldrich.cn
Melting Point 118-120°C chemicalbook.com
Topological Polar Surface Area (TPSA) 38.3 Ų ambeed.com
Hydrogen Bond Donors 1 ambeed.com
Hydrogen Bond Acceptors 2 ambeed.com

This table is interactive. Click on the headers to sort the data.

Overview of Current Research Trajectories for this compound and Analogs

Current research continues to build upon the foundational knowledge of the this compound scaffold, exploring its potential across various therapeutic areas. A significant research trajectory involves the design of novel inhibitors for enzymes implicated in neurodegenerative diseases. For instance, hybrids of tacrine (B349632) and cinnamic acid derivatives, including an N-(3-methoxyphenyl)acrylamide moiety, have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the pathology of Alzheimer's disease. rsc.org

In the field of oncology, research is focused on creating derivatives that can selectively target cancer cells. Analogs of this compound are being incorporated into more complex structures designed to inhibit key signaling pathways in cancer, such as those involving tubulin polymerization. google.com Another area of active investigation is in inflammation. Cinnamamides are known for their anti-inflammatory effects, and researchers are synthesizing and testing new derivatives to identify compounds with enhanced potency and to elucidate their specific molecular targets, such as the MD2/TLR4 signaling pathway involved in sepsis. acs.org

Furthermore, the structural framework of this compound is being used to develop selective inhibitors for mutated kinases in cancer therapy. For example, novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives have been designed as selective inhibitors of the EGFR L858R/T790M kinase mutant, which is associated with non-small cell lung cancer. scispace.com The exploration of this scaffold also extends to the development of new antimycobacterial agents, highlighting its broad potential in addressing infectious diseases. researchgate.net These diverse research efforts underscore the continued importance of the this compound structure as a template for the discovery of new and improved therapeutic agents.

Table 2: Investigated Biological Activities of this compound and Analogs

Biological Target/ActivityInvestigated Analog/Derivative ClassTherapeutic AreaSource
Tubulin Polymerization Inhibition N-((3,4,5-trimethoxystyryl)aryl)cinnamamidesAnticancer google.com
TRPV1 Antagonism N-methylamide derivatives of SB366791Pain, Inflammation nih.gov
Cholinesterase (AChE/BuChE) Inhibition Tacrine-cinnamic acid hybridsNeurodegenerative Disease rsc.org
MD2/TLR4 Signaling Inhibition General cinnamamide derivativesAnti-inflammatory, Sepsis acs.org
EGFR L858R/T790M Kinase Inhibition N-(3-amino-4-methoxyphenyl)acrylamidesAnticancer (NSCLC) scispace.com
Antimycobacterial Activity N-(3-aryl-1,2,4-triazol-5-yl) CinnamamidesInfectious Disease researchgate.net

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLFGJNTIRUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of N 3 Methoxyphenyl Cinnamamide and Its Analogs

General Synthetic Pathways for Cinnamamide (B152044) Core Structures

The construction of the cinnamamide core, characterized by an amide linkage between a cinnamic acid moiety and an amine, can be achieved through several reliable synthetic strategies. These methods typically involve two key stages: the formation of the amide bond and the construction of the α,β-unsaturated carbonyl system of the cinnamoyl group.

Condensation Reactions for Amide Formation

The formation of the amide bond is a cornerstone of cinnamamide synthesis. This is typically achieved by a condensation reaction between a carboxylic acid (cinnamic acid or its derivative) and an amine (such as 3-methoxyaniline). Direct condensation is often inefficient, necessitating the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Common methods for carboxylic acid activation include:

Conversion to Acyl Chlorides : A widely used and effective method involves converting the cinnamic acid to its more reactive acyl chloride derivative. This is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cinnamoyl chloride is then reacted with the desired amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Use of Coupling Reagents : Modern organic synthesis frequently employs coupling or condensing agents that facilitate amide bond formation in a one-pot procedure. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is readily attacked by the amine. This approach avoids the need to isolate the often-sensitive acyl chloride. A variety of such reagents are available, each with specific applications and advantages.

Coupling Reagent Class Examples Description
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DIC (N,N'-Diisopropylcarbodiimide)These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by the amine.
Uronium/Phosphonium Salts HATU, HBTU, BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), PyBOPThese reagents are known for their high efficiency and are particularly useful in peptide synthesis and for coupling sterically hindered substrates. The BOP reagent has been specifically used in the synthesis of N-phenyl m-coumaric amide derivatives.

The choice of method depends on factors such as the scale of the reaction, the presence of other functional groups on the substrates, and the desired purity of the final product. While the acyl chloride method is robust, the use of coupling reagents is often preferred for its milder reaction conditions and broader substrate scope.

Olefination Reactions for Cinnamoyl Moiety Construction (e.g., Horner-Wadsworth-Emmons Olefination)

The defining feature of the cinnamoyl moiety is its α,β-unsaturated double bond. While cinnamic acids are readily available, constructing substituted analogs often requires the de novo formation of this C=C bond. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for this purpose.

The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of a cinnamoyl moiety, a phosphonate ester bearing an α-electron-withdrawing group (EWG), such as an ester (e.g., triethyl phosphonoacetate), is deprotonated with a base to form a nucleophilic carbanion. This carbanion then reacts with a benzaldehyde (B42025) derivative. The resulting intermediate collapses to form an alkene, with the dialkylphosphate salt being an easily removable byproduct.

A key advantage of the HWE reaction is its high stereoselectivity, predominantly yielding the (E)-alkene (trans isomer), which is the desired geometry for most cinnamamide derivatives. The reaction mechanism involves the formation of an oxaphosphetane intermediate, and the transition state leading to the trans-alkene is generally lower in energy.

Generalized HWE Reaction for Cinnamate (B1238496) Synthesis:

Deprotonation: A phosphonate ester is treated with a base (e.g., NaH, K₂CO₃) to generate the stabilized phosphonate carbanion.

Nucleophilic Addition: The carbanion adds to a substituted benzaldehyde.

Elimination: The intermediate collapses to form the (E)-alkene (a cinnamate ester) and a water-soluble phosphate (B84403) byproduct.

The resulting cinnamate ester can then be hydrolyzed to the corresponding cinnamic acid and subsequently coupled with an amine, such as 3-methoxyaniline, using the condensation methods described previously.

Targeted Structural Modifications and Derivatization Approaches

To explore the chemical space around N-(3-Methoxyphenyl)Cinnamamide, researchers introduce structural modifications at various positions on the molecule. These derivatizations are crucial for fine-tuning the compound's properties.

Substitutions on the Phenyl Ring of the Cinnamoyl Moiety

Modifying the phenyl ring originating from cinnamic acid is a common strategy to create analogs. A wide array of substituents can be introduced onto this ring, which can significantly alter the electronic properties of the α,β-unsaturated system. This is typically achieved by starting with a appropriately substituted benzaldehyde in an HWE reaction or a substituted cinnamic acid in a condensation reaction.

Research has shown that the electronic nature of these substituents can be critical. For example, the introduction of electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl) or electron-donating groups (e.g., methoxy (B1213986), hydroxy) on the cinnamoyl aromatic ring has been explored.

Substituent Type Example Substituents Starting Material (Example)
Electron-Donating Methoxy (-OCH₃), Hydroxy (-OH)4-Methoxybenzaldehyde, 3-Hydroxycinnamic acid
Electron-Withdrawing Nitro (-NO₂), Chloro (-Cl), Fluoro (-F), Trifluoromethyl (-CF₃)4-Nitrobenzaldehyde, 4-Chlorocinnamic acid
Multi-Substitutions 3,4-Dichloro, 3,4,5-Trimethoxy3,4-Dichlorobenzaldehyde, 3,4,5-Trimethoxycinnamic acid

Modifications of the N-Substituted Methoxyphenyl Moiety

For instance, studies have involved the synthesis of N-phenyl cinnamamides with various substituents on the N-phenyl ring. These modifications can include altering the position of the methoxy group (e.g., to the 2- or 4-position), introducing additional substituents, or replacing the methoxy group with other functionalities like chloro or dimethylamino groups.

Incorporation of Heterocyclic Ring Systems

To expand structural diversity, heterocyclic rings can be incorporated into the cinnamamide scaffold. These moieties can introduce new hydrogen bonding sites, alter lipophilicity, and impose conformational constraints. Heterocycles can be appended to or integrated within the core structure.

Morpholine (B109124) : Cinnamamide derivatives containing a morpholine moiety have been synthesized. A common synthetic route involves the reaction of a substituted cinnamoyl chloride with morpholine in the presence of a base like pyridine.

Oxadiazole and Triazole : The synthesis of cinnamamide-tethered 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole derivatives has been reported. A typical strategy for creating triazole hybrids involves a "click chemistry" approach, reacting a cinnamamide containing a terminal alkyne (e.g., N-propargylcinnamamide) with various aryl azides. This yields 1,2,3-triazole derivatives that link the cinnamamide core to another aryl group.

Stereochemical Considerations in Synthesis (e.g., (E)-configuration)

In the synthesis of this compound and related cinnamamide derivatives, controlling the stereochemistry of the alkene double bond is a critical consideration. The intended and predominantly synthesized isomer is the (E)-configuration (trans), where the phenyl group and the carbonyl group are on opposite sides of the double bond. This configuration is generally more thermodynamically stable than the (Z)-isomer (cis) due to reduced steric hindrance.

Several synthetic strategies inherently favor the formation of the (E)-isomer. Standard methods for forming the cinnamamide scaffold, such as the acylation of an amine with cinnamic acid or its derivatives (like cinnamoyl chloride), typically start with (E)-cinnamic acid, thus retaining the trans stereochemistry in the final product mdpi.com. For instance, the synthesis of N-(3-nitrophenyl)cinnamamide, an analog, involves the reaction of cinnamoyl chloride with 3-nitroaniline, which preserves the (E)-geometry of the starting acyl chloride mdpi.com.

Another common method is the aldol (B89426) condensation reaction. The synthesis of cinnamides via the polyphosphoric acid-promoted aldol condensation of an amide with an aldehyde also predominantly yields the (E)-isomer nih.gov. This stereoselectivity is driven by the formation of the more stable trans-alkene during the dehydration step of the condensation reaction.

The successful synthesis of the (E)-configuration is routinely confirmed through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the two vinylic protons of the α,β-unsaturated system exhibit a characteristic coupling constant (J value). For the (E)-isomer, this coupling constant is typically large, in the range of 15-16 Hz, which is a definitive indicator of a trans relationship between the two protons nih.govresearchgate.net. For example, the ¹H NMR spectrum of (E)-N,N-Dimethylcinnamamide shows a doublet for one of the vinylic protons at δ 7.67–7.63 ppm with a coupling constant of 15.4 Hz nih.gov. Similarly, (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamide shows a doublet at δ 7.74 ppm with a J value of 15.5 Hz nih.gov. This contrasts with the smaller J value (typically 10-12 Hz) expected for the corresponding (Z)-isomer.

Single-crystal X-ray diffraction analysis provides the most definitive confirmation of the (E)-stereochemistry. For instance, the crystal structure of N-(3-nitrophenyl)cinnamamide confirmed that the conformation of the double bond is all-trans, leading to an extended, nearly planar molecular structure mdpi.comresearchgate.netresearchgate.net.

Spectroscopic and Analytical Characterization Techniques Employed in Structural Elucidation

The unambiguous determination of the chemical structure of this compound and its analogs relies on a combination of modern spectroscopic and analytical methods taylorandfrancis.com. These techniques provide detailed information about the molecular formula, connectivity of atoms, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for structural elucidation of cinnamamides semanticscholar.org.

¹H NMR : Proton NMR provides information on the chemical environment of hydrogen atoms. For a typical (E)-cinnamamide, the vinylic protons appear as two distinct doublets in the downfield region (around 6.5-7.8 ppm), with a large coupling constant (J) of approximately 15-16 Hz, confirming the trans-configuration of the double bond nih.govresearchgate.net. The signals for the aromatic protons on the two phenyl rings appear in the aromatic region (typically 6.8-8.0 ppm), and their splitting patterns can confirm the substitution pattern. The methoxy group (-OCH₃) on the N-phenyl ring of this compound would show a characteristic singlet at around 3.8 ppm nih.gov. The amide proton (N-H) usually appears as a broad singlet.

¹³C NMR : Carbon NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. Key signals include the amide carbonyl carbon (around 164-167 ppm), the carbons of the alkene double bond (around 117-142 ppm), and the aromatic carbons nih.govresearchgate.net. The methoxy carbon typically appears around 55 ppm.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight and molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition nih.gov.

Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the key functional groups present in the molecule. The spectra of cinnamamides show characteristic absorption bands. A strong absorption band for the amide carbonyl group (C=O) stretching is typically observed around 1625-1655 cm⁻¹ nih.govresearchgate.net. The N-H stretching vibration of the secondary amide appears as a sharp peak in the region of 3275-3300 cm⁻¹ researchgate.net. The C=C stretching of the alkene is usually found around 1607-1610 cm⁻¹ nih.gov.

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule mdpi.com. This technique confirms the atomic connectivity, bond lengths, bond angles, and, crucially, the (E)-stereochemistry of the double bond researchgate.net. It also provides insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing nih.gov.

The combined application of these techniques allows for the complete and unambiguous structural characterization of this compound and its derivatives.

Table 1: Representative Spectroscopic Data for Cinnamamide Analogs

Technique Functional Group / Protons Typical Chemical Shift / Frequency Reference
¹H NMR Vinylic Protons (CH=CH, trans)δ 6.5-7.8 ppm, J ≈ 15-16 Hz nih.govnih.govresearchgate.net
Aromatic Protons (Ar-H)δ 6.8-8.0 ppm nih.govnih.gov
Methoxy Protons (-OCH₃)δ ~3.8 ppm nih.gov
Amide Proton (-NH)δ ~10.7 ppm (in DMSO-d₆) researchgate.net
¹³C NMR Amide Carbonyl (C=O)δ 164-167 ppm nih.govresearchgate.net
Vinylic Carbons (CH=CH)δ 117-142 ppm nih.govresearchgate.net
Methoxy Carbon (-OCH₃)δ ~55 ppm mdpi.com
IR Amide N-H Stretchν 3275-3300 cm⁻¹ researchgate.net
Amide C=O Stretchν 1625-1655 cm⁻¹ nih.govresearchgate.net
Alkene C=C Stretchν 1607-1610 cm⁻¹ nih.gov

Preclinical Pharmacological and Biological Activities of N 3 Methoxyphenyl Cinnamamide and Its Derivatives

Antineoplastic and Cytotoxic Potential

In Vitro Antiproliferative Activity Across Diverse Cancer Cell Lines

N-(3-Methoxyphenyl)cinnamamide and its derivatives have been the subject of numerous studies to evaluate their potential as anticancer agents. Research has demonstrated that these compounds exhibit cytotoxic and antiproliferative effects against a wide array of human cancer cell lines. The following table summarizes the observed activities, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. It is important to note that much of the available data pertains to derivatives of this compound, indicating a broad interest in this chemical scaffold for developing novel antineoplastic agents.

Cell LineCancer TypeCompoundIC50 (µM)Reference
HeLa Cervical CancerCinnamic acid derivatives42 - 166
PC3 Prostate CancerNo specific data available for this compound.-
MDA-MB-231 Breast CancerCinnamic AcidReduces cell viability
A549 Non-Small Cell Lung CancerCinnamamide (B152044) derivatives-
MCF-7 Breast Cancer5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones (AC-10)74.7 ± 3.5
HCT-116 Colon Cancer(Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide32.0
[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]2.85
HT-29 Colon Cancer[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]1.65
Caco-2 Colorectal Adenocarcinoma[(Z)-3-(1H-indol-3-yl)-N-propyl-2-[(E)-3-(thien-2-yl)propenamido)propenamide]0.89
HepG2 Liver CancerN-phenyl cinnamamide derivatives-
SKNMC NeuroblastomaNo specific data available for this compound.-
HL-60 Promyelocytic LeukemiaCinnamaldehyde (B126680)Potent inducer of apoptosis
P388 Murine LeukemiaNo specific data available for this compound.-
NSCLC cells Non-Small Cell Lung Cancer1,5-Bis(4-Hydroxy-3-Methoxyphenyl)1,4-Pentadiene-3-one (MS13)Significant antiproliferative activity

Note: The table includes data for this compound derivatives and related cinnamic acid compounds where specific data for the parent compound was not available.

Mechanistic Investigations of Cell Death Induction

The anticancer activity of this compound and its derivatives is significantly attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.

Caspase-Dependent Apoptosis: Research indicates that cinnamamide derivatives often trigger the intrinsic apoptotic pathway. This pathway is characterized by the involvement of a cascade of enzymes called caspases. For instance, studies on related compounds have shown the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3 and caspase-7. The activation of these caspases leads to the cleavage of cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. In some cancer cell lines, the induction of apoptosis by cinnamamide derivatives is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

Caspase-Independent Apoptosis: While the caspase-dependent pathway is a primary mechanism, there is also evidence suggesting that cinnamamide derivatives may induce caspase-independent apoptosis. This form of cell death can be initiated by factors released from the mitochondria, such as Apoptosis-Inducing Factor (AIF). Upon its release, AIF can translocate to the nucleus and induce DNA fragmentation and cell death without the involvement of caspases. While direct evidence for this compound is limited, the broader class of cinnamaldehydes has been shown to induce apoptosis through mechanisms that can be independent of caspase activation, often linked to mitochondrial dysfunction.

In addition to inducing apoptosis, this compound and its derivatives can exert their antiproliferative effects by interfering with the normal progression of the cell cycle, leading to cell cycle arrest at different phases.

G1 Phase Arrest: Some synthetic derivatives of cinnamic acid have been shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle. This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism often involves the upregulation of cell cycle inhibitors like p21.

G2/M Phase Arrest: Several cinnamaldehyde derivatives have been reported to induce cell cycle arrest at the G2/M checkpoint. This prevents the cells from entering mitosis. A derivative of 3,3',5,5'-tetramethoxybiphenyl-4,4'diol was found to induce G2/M phase arrest in human non-small cell lung cancer A549 cells.

S Phase Arrest: While less commonly reported for this specific class of compounds, some anticancer agents can induce arrest in the S phase, interfering with DNA synthesis. Specific data on this compound inducing S phase arrest is not readily available in the reviewed literature.

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, plays a crucial role in the anticancer mechanisms of cinnamamide derivatives.

Several studies have demonstrated that these compounds can induce the generation of ROS within cancer cells. This increase in ROS can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering apoptotic cell death. The induction of apoptosis by some cinnamamide derivatives has been shown to be mediated by ROS-induced mitochondrial permeability transition. Furthermore, some N-phenyl cinnamamide derivatives have been found to protect normal hepatocytes against oxidative stress by inducing cellular glutathione (B108866) synthesis, highlighting the complex role of these compounds in modulating cellular redox status. A study on a specific cinnamic acid derivative, N′-(2,4-dichlorobenzylidene)-3-(4-methoxyphenyl) acrylohydrazide, also pointed to its potential in ablating oxidative stress.

The mitochondria play a central role in the induction of apoptosis. A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).

Cinnamaldehyde, a related compound, has been shown to induce a loss of mitochondrial membrane potential in human promyelocytic leukemia HL-60 cells. This dysregulation is often linked to the generation of ROS and leads to the opening of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP results in the release of pro-apoptotic factors, such as cytochrome c and AIF, from the mitochondria into the cytoplasm, which then activate the downstream apoptotic signaling cascades. While direct studies on this compound are limited, the known mechanisms of related compounds strongly suggest that mitochondrial membrane potential dysregulation is a likely component of its cytotoxic activity.

Modulation of Key Intracellular Signaling Pathways (e.g., EGFR, PI3K-AKT, MAPK, FAK)

Derivatives of this compound have been investigated for their capacity to modulate critical intracellular signaling pathways that are often dysregulated in cancer. These pathways, including the Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K)-AKT, Mitogen-Activated Protein Kinase (MAPK), and Focal Adhesion Kinase (FAK) networks, are pivotal in controlling cell proliferation, survival, and migration.

Research into cinnamamide-quinazoline hybrids has identified potent derivatives capable of targeting EGFR. Specifically, compound 7g , which incorporates a cinnamamide scaffold, demonstrated a significant ability to inhibit the phosphorylation of EGFR. This inhibition subsequently suppressed its primary downstream signaling cascades, the PI3K-AKT and MAPK (ERK) pathways, in H1975 non-small cell lung cancer cells. nih.govbohrium.com This compound exhibited an IC₅₀ value of 1.22 µM against these mutant-type cells and showed an inhibitory effect on the EGFR^T790M^ enzyme that was 11 times more effective than the established drug gefitinib. nih.govbohrium.com

Similarly, novel 2,4-diaminopyrimidine (B92962) cinnamyl derivatives have been synthesized as inhibitors targeting FAK. One of the most effective compounds, 12s , displayed a potent FAK inhibitory potency with an IC₅₀ of 47 nM. nih.gov The inhibition of FAK activation by this compound led to the downstream negative regulation of the AKT/mTOR and MAPK signaling pathways. nih.gov Furthermore, cinnamaldehyde, a related precursor to the cinnamamide scaffold, has been shown to suppress the PI3K/AKT signaling pathway in ovarian cancer cells by downregulating the phosphorylation levels of key pathway proteins. nih.gov

These findings underscore the potential of the cinnamamide framework as a versatile scaffold for developing inhibitors that can simultaneously target multiple oncogenic signaling pathways, thereby disrupting cancer cell proliferation and survival mechanisms.

Table 1: Inhibitory Activity of Cinnamamide Derivatives on Signaling Pathways

Compound/Derivative TypeTarget PathwayKey FindingsCell LineIC₅₀ Value
Cinnamamide-quinazoline derivative (7g)EGFR, PI3K-AKT, MAPK (ERK)Significantly inhibits phosphorylation of EGFR, AKT, and ERK. nih.govbohrium.comH1975 (NSCLC)1.22 µM nih.govbohrium.com
2,4-diaminopyrimidine cinnamyl derivative (12s)FAK, AKT/mTOR, MAPKPotently inhibits FAK activation and downstream pathways. nih.govMGC-803, HCT-116, KYSE3047 nM (FAK enzyme) nih.gov
CinnamaldehydePI3K-AKTInhibited phosphorylation of AKT, PI3K, and mTOR in a dose-dependent manner. nih.govA2780, SKOV3 (Ovarian)Not specified
Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) Activation in Cancer Cells

The Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Cinnamamide derivatives have been identified as potent activators of this pathway. The electrophilic nature of the α,β-unsaturated carbonyl structure within the cinnamamide scaffold is crucial for this activity, allowing it to interact with Keap1, a repressor protein, which leads to the stabilization and nuclear translocation of Nrf2. nih.gov

A study involving a series of substituted N-phenyl cinnamamide derivatives demonstrated their ability to activate the Nrf2/antioxidant response element (ARE) pathway. nih.gov Using a luciferase reporter assay in HepG2 cells, these derivatives showed significantly more potent Nrf2/ARE activating capacity compared to a negative control. nih.gov For instance, one derivative, (E)-N-(4-chlorophenyl)cinnamamide (1a) , induced a 15.3-fold increase in luciferase activity. nih.gov Another compound, (E)-N-(4-(dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide (1g) , which is structurally related to this compound, showed the highest luciferase activity, comparable to the well-known Nrf2 activator, tert-butyl hydroquinone (B1673460) (t-BHQ). nih.gov

The activation of the Nrf2 pathway by these compounds led to the upregulation of Nrf2/ARE target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and hemeoxygenase-1 (HO-1). nih.gov This resulted in an increased synthesis of the endogenous antioxidant glutathione (GSH), which in turn conferred a cytoprotective effect against chemically-induced oxidative cell injury. nih.gov These findings highlight the role of cinnamamide derivatives as effective Nrf2 activators, which can enhance the cellular antioxidant defense systems.

Table 2: Nrf2/ARE Activating Potential of N-Phenyl Cinnamamide Derivatives

CompoundFold Increase in Nrf2/ARE Luciferase Activity (vs. control)
(E)-N-(4-chlorophenyl)cinnamamide (1a)15.3 nih.gov
(E)-N-(4-(dimethylamino)phenyl)cinnamamide (1b)10.3 nih.gov
(E)-N-(4-methoxyphenyl)cinnamamide (1c)7.28 nih.gov
(E)-N-(4-ethoxyphenyl)cinnamamide (1d)6.55 nih.gov
(E)-N-(4-cyanophenyl)cinnamamide (1e)3.57 nih.gov

Evaluation of Selectivity Profiles Towards Cancer Cells Versus Normal Cells (Cellular Compatibility)

A crucial aspect of preclinical evaluation is determining a compound's selectivity, or its ability to exert cytotoxic effects on cancer cells while sparing normal, healthy cells. Studies on various cinnamamide derivatives have shown promising, albeit varied, selectivity profiles.

In one study, the bis-cinnamamide derivative compound 11 exhibited potent cytotoxicity against A375 and SK-Mel-28 melanoma cell lines, with IC₅₀ values of 0.088 µM and 0.07 µM, respectively. mdpi.com In contrast, its cytotoxicity against normal human melanoblast Hermes 1 cells was significantly lower, with an IC₅₀ of 0.274 µM, indicating a degree of selectivity for cancerous cells. mdpi.com

Another investigation into cinnamic acid esters and amides revealed selective cytotoxic effects on several malignant cell lines, including HeLa (cervix adenocarcinoma), K562 (myelogenous leukemia), and MCF-7 (breast cancer), when compared to non-cancerous peripheral blood mononuclear cells (PBMCs). nih.gov The IC₅₀ values for the derivatives against the cancer cell lines ranged from 42 to 166 µM. nih.gov

However, not all derivatives exhibit high selectivity. A study of N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives found that their cytotoxic effects on the non-carcinogenic HEK-293 cell line were similar to those observed for cancer cell lines, with IC₅₀ values ranging from 6.49 to 94.46 µg/mL. mdpi.com This suggests that the selectivity profile can be highly dependent on the specific substitutions on the cinnamamide scaffold.

Table 3: Cytotoxicity of Cinnamamide Derivatives in Cancer vs. Normal Cell Lines

Derivative TypeCancer Cell LineIC₅₀ (Cancer Cells)Normal Cell LineIC₅₀ (Normal Cells)
Bis-cinnamamide (Compound 11)A375 (Melanoma)0.088 µM mdpi.comHermes 1 (Melanoblast)0.274 µM mdpi.com
SK-Mel-28 (Melanoma)0.07 µM mdpi.com
Cinnamic acid amides/estersHeLa, K562, MCF-742 - 166 µM nih.govPBMCsHigher than cancer cells nih.gov
N–[(2–arylmethylthio)phenylsulfonyl]cinnamamidesHeLa, SKOV-3, MCF-7<10 µg/mL (most active) mdpi.comHEK-2936.49 - 94.46 µg/mL mdpi.com

Antimicrobial Efficacy

Antibacterial Spectrum and Potency (e.g., Staphylococcus, Enterococcus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

This compound derivatives have demonstrated a notable spectrum of antibacterial activity, with particular potency against Gram-positive bacteria. A series of N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed high inhibitory activity against reference strains of Staphylococcus and Enterococcus, with Minimum Inhibitory Concentrations (MICs) in the range of 1–4 µg/mL. mdpi.com The same study, however, reported low activity against Gram-positive Bacillus subtilis and Gram-negative Escherichia coli, with MICs at or above 62.5 µg/mL. mdpi.com

Further studies on N-arylcinnamamides confirmed this trend. The most potent compounds, such as (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-phenylprop-2-enamide , exhibited MICs as low as 8 µg/mL against four staphylococcal strains, including methicillin-resistant S. aureus (MRSA). sciforum.net Research has also shown that certain cinnamamide derivatives can act as antibiotic potentiators, dramatically lowering the MIC of antibiotics like oxacillin (B1211168) against MRSA strains by as much as 64- to 128-fold. nih.gov In contrast, activity against Gram-negative bacteria like Pseudomonas aeruginosa is generally less pronounced. researchgate.net

Table 4: Antibacterial Activity of Cinnamamide Derivatives

Bacterial SpeciesDerivative TypeReported MIC
Staphylococcus aureusN-arylcinnamamides8 µg/mL sciforum.net
Staphylococcus spp.N–[(2–arylmethylthio)phenylsulfonyl]cinnamamides1 - 4 µg/mL mdpi.com
Enterococcus spp.N–[(2–arylmethylthio)phenylsulfonyl]cinnamamides1 - 4 µg/mL mdpi.com
Escherichia coliN–[(2–arylmethylthio)phenylsulfonyl]cinnamamides≥62.5 µg/mL mdpi.com
Bacillus subtilisN–[(2–arylmethylthio)phenylsulfonyl]cinnamamides≥62.5 µg/mL mdpi.com

Antifungal Efficacy (e.g., Candida albicans, Penicillium chrysogenum, Penicillium notatum, Aspergillus niger)

The antifungal properties of cinnamamide derivatives have been explored against various pathogenic and spoilage fungi. Synthetic cinnamides and cinnamates have shown activity against several species of Candida. mdpi.com For example, a study synthesizing new N-phenylcinnamamide derivatives linked to aspirin (B1665792) and ibuprofen (B1674241) reported intermediate antifungal activity against Candida albicans. researchgate.net Another investigation found that while some N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives were synthesized, they were generally less effective against C. albicans. mdpi.com

Research into a broader range of fungi has also been conducted. A study on twenty novel cinnamamide derivatives found that most compounds exhibited moderate to high fungicidal activity at a concentration of 50 µg/mL against several plant pathogens, though specific data against Penicillium and Aspergillus species for these particular derivatives were not detailed. nih.gov Another study on synthetic cinnamates and cinnamides provided MIC values for butyl cinnamate (B1238496) against Aspergillus flavus and Penicillium citrinum, showing a MIC of 626.62 µM for both. mdpi.com The activity of these compounds is often linked to their ability to interact with ergosterol (B1671047) in the fungal plasma membrane and interfere with the cell wall. mdpi.com

Table 5: Antifungal Activity of Cinnamic Acid Derivatives

Fungal SpeciesDerivative TypeReported MIC
Candida albicansN-phenylcinnamamide-NSAID hybridsIntermediate Activity researchgate.net
Aspergillus flavusButyl cinnamate626.62 µM mdpi.com
Penicillium citrinumButyl cinnamate626.62 µM mdpi.com

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Cinnamic acid and its derivatives have long been recognized for their antitubercular properties. mdpi.com Modern studies have synthesized and evaluated novel cinnamamide derivatives, revealing potent activity against Mycobacterium tuberculosis.

A comprehensive study on a series of sixteen ring-substituted N-arylcinnamamides demonstrated significant efficacy against M. tuberculosis H37Ra. nih.gov Two compounds, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide and (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide , showed particularly high activity, with MICs of 22.27 µM and 27.47 µM, respectively. nih.gov This level of potency is comparable to or higher than that of the first-line anti-TB drug isoniazid. nih.gov Furthermore, other derivatives such as (2E)-N-(3,5-Dichlorophenyl)- and (2E)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide also displayed notable activity, with a shared MIC of 27.38 µM against M. tuberculosis. nih.gov The most effective of these compounds did not exhibit significant cytotoxicity against human THP-1 cells, suggesting a favorable preliminary safety profile. nih.gov

Inhibition of Biofilm Formation by Pathogenic Strains

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to various surfaces. These biofilms pose a significant challenge in clinical settings as they exhibit increased resistance to antibiotics and host immune responses. The cinnamamide scaffold has been identified as a promising backbone for the development of agents capable of disrupting or preventing biofilm formation by pathogenic bacteria.

Research into synthetic cinnamamide derivatives has demonstrated significant anti-biofilm activity. A study involving N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives revealed potent inhibitory effects against biofilms formed by clinical strains of methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). nih.gov Certain derivatives, notably 16d and 16e from the study, were particularly effective at both preventing the initial formation of staphylococcal biofilms and acting on pre-formed biofilms. mdpi.com For instance, these compounds showed a high percentage of biofilm inhibition at concentrations double and quadruple their minimum inhibitory concentration (MIC). researchgate.net

Furthermore, analogs of cinnamaldehyde, a precursor to cinnamic acid, have shown broad-spectrum anti-biofilm capabilities. Derivatives such as 4-nitro-, 4-chloro-, and 4-bromocinnamaldehyde (B15041) effectively inhibited biofilm formation by uropathogenic Escherichia coli (UPEC) and S. aureus. nih.gov This activity is often achieved at sub-lethal concentrations, suggesting a mechanism that interferes with virulence or community behavior rather than outright bacterial killing. The proposed mechanisms include the downregulation of genes responsible for adhesion and the suppression of fimbriae production, which are crucial for the initial attachment of bacteria to surfaces. nih.gov

Table 1: Inhibition of Biofilm Formation in Methicillin-Resistant Staphylococcus aureus (MRSA) by Cinnamamide Derivatives
CompoundConcentrationMRSA Strain 1 (% Inhibition)MRSA Strain 2 (% Inhibition)
Derivative 16d2 x MIC~85%~80%
Derivative 16d4 x MIC~90%~88%
Derivative 16e2 x MIC~75%~70%
Derivative 16e4 x MIC~85%~82%
Data derived from studies on N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives. nih.govresearchgate.net

Antioxidant Properties

The antioxidant potential of a compound is frequently evaluated by its ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common spectrophotometric methods used for this purpose. In these assays, an antioxidant compound reduces the stable radical (DPPH• or ABTS•+), leading to a measurable decrease in absorbance.

Various synthetic derivatives of cinnamamide have been evaluated for their free radical scavenging capabilities. A series of novel cinnamamides featuring a morpholine (B109124) moiety demonstrated moderate to good antioxidant activity in a DPPH assay. Compounds within this series, particularly those with electron-donating substituents on the phenyl ring, exhibited IC50 values (the concentration required to scavenge 50% of the radicals) comparable to the standard antioxidant, ascorbic acid. For example, compounds designated 4f, 4i, and 4j had IC50 values of 19.44, 19.43, and 19.09 µg/mL, respectively, against the DPPH radical.

Similarly, another study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives assessed their antioxidant properties using both DPPH and ABTS assays. mdpi.com The results indicated that certain structural modifications significantly influenced antiradical activity, with compounds 16f and 17d showing the most potent antioxidant effects within the tested group. mdpi.com These findings underscore that the cinnamamide framework can be chemically modified to enhance its direct antioxidant and radical scavenging properties.

Beyond direct radical scavenging, a crucial mechanism of cellular antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous cytoprotective genes. This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). nih.govbmbreports.org

Substituted N-phenyl cinnamamide derivatives have been specifically designed and identified as potent activators of the Nrf2/ARE pathway. nih.govmdpi.com In a key study, a series of these derivatives were screened for their ability to induce Nrf2/ARE-driven luciferase reporter activity in HepG2 cells. The results showed that specific substitutions on both the cinnamoyl and N-phenyl rings significantly impacted activity. mdpi.com A derivative designated as compound 1g, (E)-3-(3-hydroxyphenyl)-N-(4-(dimethylamino)phenyl)acrylamide, was the most potent activator, demonstrating a 15.6-fold increase in luciferase activity compared to the control at a 10 µM concentration. mdpi.com This level of activation was comparable to that of the well-known Nrf2 activator, tert-butyl hydroquinone (t-BHQ). mdpi.com

Further investigation revealed that compound 1g's activation of the Nrf2 pathway led to a dose-dependent increase in the mRNA and protein expression of Nrf2 target genes, including HO-1 and the glutamate-cysteine ligase catalytic subunit (GCLC), which is essential for the synthesis of the endogenous antioxidant glutathione. nih.govnih.gov This demonstrates that N-phenyl cinnamamides can bolster cellular antioxidant defenses not just by direct scavenging, but by upregulating the cell's own protective machinery. nih.gov

Table 2: Nrf2/ARE Agonistic Activity of N-Phenyl Cinnamamide Derivatives
CompoundStructure Description (Substituents)Relative Luciferase Activity (Fold Change at 10 µM)
1aUnsubstituted3.57
1bR² = 4-N(CH₃)₂10.30
1c (related to target)R² = 4-OCH₃4.16
1fR¹ = 3-OH5.84
1gR¹ = 3-OH, R² = 4-N(CH₃)₂15.60
1h (related to target)R¹ = 3-OH, R² = 4-OCH₃5.14
t-BHQ (Positive Control)N/A15.90
Data adapted from Kim et al. (2021) showing relative Nrf2/ARE luciferase activity in HepG2 cells treated with various N-phenyl cinnamamide derivatives. mdpi.com

Anti-inflammatory Effects

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators, including nitric oxide (NO). While NO has important physiological roles, its excessive production by the enzyme inducible nitric oxide synthase (iNOS) in macrophages contributes to tissue damage. Compounds that can inhibit NO production are therefore valuable candidates for anti-inflammatory therapies.

Derivatives of cinnamic acid have demonstrated significant inhibitory effects on NO production in activated macrophage cell lines, such as RAW 264.7. Cinnamein, an ester derivative of cinnamic acid, strongly inhibited NO production in macrophages stimulated with lipopolysaccharide (LPS). nih.gov This inhibition was associated with a reduction in the mRNA expression of iNOS. nih.gov Similarly, 2'-hydroxycinnamaldehyde, isolated from Cinnamomum cassia, was shown to be a potent inhibitor of LPS-induced NO production, with an IC50 value of 8 µM. nih.gov The mechanism was linked to the suppression of iNOS expression through the inhibition of NF-κB activation, a key transcription factor that regulates iNOS gene expression. nih.gov Another related compound, methyl 3,4,5-trimethoxycinnamate (B1233958), also suppressed NO production and iNOS protein levels in LPS-stimulated RAW264.7 cells. researchgate.net These findings collectively indicate that the cinnamamide chemical family possesses a strong capacity to modulate the NO pathway, a central element of the inflammatory response.

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory cascade. They are produced by immune cells, primarily macrophages, and are involved in the pathogenesis of numerous inflammatory diseases. The ability to suppress the production of these cytokines is a key characteristic of an effective anti-inflammatory agent.

Compounds derived from or related to cinnamamide have been shown to effectively reduce the secretion of these key cytokines. Cinnamein pretreatment significantly inhibited the production of TNF-α and IL-6 in primary mouse microglia stimulated with LPS or the viral mimic polyinosinic:polycytidylic acid (polyIC). nih.gov In RAW 264.7 macrophages, cinnamein also reduced the mRNA expression of TNF-α. nih.gov Similarly, methyl 3,4,5-trimethoxycinnamate suppressed the release of TNF-α and IL-6 from LPS-stimulated macrophages. researchgate.net

Interestingly, some derivatives show selective effects. Javamide-II (N-caffeoyltryptophan), a phenolic amide compound containing a cinnamoyl moiety, was found to selectively inhibit the production of IL-6 in macrophage-like cells without significantly affecting TNF-α or IL-1β levels. mdpi.com This suggests that specific structural modifications within the broader cinnamamide class can be tailored to target distinct inflammatory pathways, offering potential for more precise therapeutic interventions.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, NLRP3, MD-2)

This compound and its derivatives have been investigated for their potential to modulate key inflammatory signaling pathways, primarily focusing on Nuclear Factor-kappa B (NF-κB) and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.

Research has shown that certain N-arylcinnamamide derivatives can significantly suppress the activation of NF-κB induced by lipopolysaccharide (LPS) mdpi.com. The inhibitory effect of some derivatives on NF-κB activity has been observed to be comparable to that of prednisone (B1679067) at similar concentrations mdpi.com. The proposed mechanisms for this inhibition include the potential to prevent the nuclear translocation of NF-κB or to interfere with its binding to DNA mdpi.com. For instance, studies on (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide, and (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide have demonstrated significant inhibition of the NF-κB transcription factor mdpi.com. While these compounds were shown to decrease levels of Tumor Necrosis Factor-alpha (TNF-α), they did not appear to affect the levels of IκBα or the activity of Mitogen-Activated Protein Kinases (MAPKs), suggesting a distinct mechanism of action mdpi.com.

The NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response, is another target of interest. Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory conditions rjpbr.com. While direct studies on this compound are limited, the broader class of cinnamamide derivatives has been explored for NLRP3 inhibitory potential. The activation of the NLRP3 inflammasome is a two-step process involving a priming signal, often mediated by NF-κB, and an activation signal mdpi.com. Inhibitors of the NLRP3 inflammasome can target either of these steps nih.gov. Given the demonstrated ability of cinnamamide derivatives to inhibit NF-κB, they may indirectly affect the priming of the NLRP3 inflammasome.

Currently, there is limited specific information available in the reviewed literature regarding the direct modulation of the Myeloid Differentiation-2 (MD-2) receptor by this compound or its derivatives.

Cyclooxygenase (COX-2) Inhibition

Several studies have highlighted the potential of cinnamamide derivatives to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects researchgate.net.

Research into novel nonsteroidal anti-inflammatory (NSAI) derivatives has explored the synthesis of compounds with potential COX-2 selectivity jocpr.com. For example, a study on 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide, a compound with structural similarities to known COX-2 inhibitors, demonstrated selective COX-2 inhibition with an IC50 value of 0.29 μM and a selectivity index of 67.24, which was superior to the reference drug celecoxib (B62257) rsc.org. Molecular docking studies have further supported the high binding affinity of such derivatives towards the COX-2 enzyme rsc.org.

While direct data for this compound is not extensively detailed in the provided search results, the consistent findings across various cinnamamide derivatives suggest that this chemical scaffold is a promising starting point for the development of selective COX-2 inhibitors.

Neurological and Central Nervous System (CNS) Activities

Anticonvulsant Activity in Animal Models of Seizures and Epilepsy

Cinnamamide derivatives have demonstrated significant anticonvulsant properties in a variety of preclinical animal models of seizures and epilepsy mdpi.com. These compounds have shown efficacy in both acute and chronic seizure models, suggesting a broad spectrum of potential therapeutic applications.

The evaluation of these compounds in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests is a standard approach in the early stages of anticonvulsant drug discovery nih.gov. The consistent activity of cinnamamide derivatives in these and other models underscores their potential as a promising class of compounds for the treatment of epilepsy.

Investigations into Neuroprotective Research

The neuroprotective effects of cinnamamide derivatives have been a subject of increasing research interest, with studies demonstrating their potential to mitigate neuronal damage in various models of neurological injury. Cinnamic acid and its analogues are recognized for a range of pharmacological activities that are relevant to neuroprotection, including antioxidant and antithrombotic effects thieme-connect.com.

Recent studies have focused on the synthesis and evaluation of novel cinnamide derivatives as neuroprotective agents for conditions such as cerebral ischemia nih.gov. In one such study, several new cinnamide derivatives, including compounds 9t, 9u, 9y, and 9z, demonstrated significant neuroprotection both in vitro and in vivo. These compounds were found to protect PC12 cells from glutamate-induced apoptosis in a dose-dependent manner, an effect mediated through the caspase-3 pathway. Furthermore, in an in vivo model of middle cerebral artery occlusion (MCAO), these derivatives significantly reduced the brain infarct area, indicating potent neuroprotective activity against ischemic injury nih.gov.

Another area of investigation involves the development of cinnamamide-piperidine and piperazine (B1678402) derivatives. These compounds have shown the ability to protect against glutamate-induced cell damage in SH-SY5Y cells researchgate.net. The neuroprotective potential of these derivatives is often compared to established neuroprotective agents, with some novel compounds showing comparable or superior activity thieme-connect.comresearchgate.net. The biotransformation of cinnamic acid has also yielded new derivatives with neuroprotective properties rsc.org.

Modulation of Specific Receptors and Pathways (e.g., GABAA receptor, Serotonergic receptors, TRPV1, Dopamine (B1211576) pathway)

The neurological activities of this compound and its derivatives are linked to their interaction with various receptors and signaling pathways in the central nervous system.

GABA-A Receptor: There is evidence to suggest that cinnamamide derivatives can modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. Some cinnamamides have shown an affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor thieme-connect.com. While radioligand binding assays for one cinnamamide derivative, KM-568, did not show significant interaction with the GABA receptor, the broader class of compounds is still considered to have potential modulatory effects on this receptor system researchgate.net. The potentiation of GABA-A receptor activity is a common mechanism of action for many anticonvulsant drugs.

TRPV1 Receptor: A specific derivative, N-(3-methoxyphenyl)-4-chlorocinnamide, also known as SB-366791, has been identified as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel nih.gov. This receptor is involved in the sensation of pain and heat. SB-366791 has been shown to inhibit the activation of the TRPV1 channel by various agonists, including capsaicin, protons, and noxious heat nih.gov. Structural studies have revealed that this compound binds to the vanilloid pocket of the human TRPV1 channel nih.gov. Another study also referenced (2E)-3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-acrylamide as a TRPV1 antagonist nih.gov.

Serotonergic and Dopamine Pathways: The current body of literature from the provided search results does not offer substantial direct evidence for the modulation of serotonergic or dopamine pathways by this compound or its closely related derivatives. Further research is needed to elucidate any potential interactions with these neurotransmitter systems.

Cholinesterase Inhibition for Neurodegenerative Research (e.g., Acetylcholinesterase, Butyrylcholinesterase)

A significant area of preclinical investigation for cinnamamide derivatives is their ability to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy in the management of neurodegenerative diseases like Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Several studies have synthesized and evaluated series of cinnamamide derivatives for their cholinesterase inhibitory activity. For instance, a series of cinnamic acid-tryptamine hybrids were designed as dual inhibitors of both AChE and BChE nih.gov. Within this series, specific compounds demonstrated potent inhibitory activity. For example, (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide showed an IC50 of 11.51 μM for AChE, while (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide was a potent inhibitor of BChE with an IC50 of 1.95 μM nih.gov.

Another study focusing on 3,4,5-trimethoxycinnamates found that 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exhibited the highest activity against both AChE (IC50 = 46.18 µM) and BChE (IC50 = 32.46 µM) mdpi.com. Research on compounds with a 3-(3-methoxyphenyl)propionic amide skeleton also revealed excellent inhibitory activity against equine BChE, with IC50 values in the nanomolar to low micromolar range nih.gov. Specifically, some of these derivatives showed exceptional BChE inhibitory activities with IC50 values as low as 0.049 μM nih.gov.

The inhibitory potency of these compounds is often evaluated and compared to standard drugs, and many cinnamamide derivatives have shown promising activity. The tables below summarize some of the reported cholinesterase inhibitory activities of cinnamamide derivatives.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Cinnamamide Derivatives

CompoundIC50 (µM)Source
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide11.51 nih.gov
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate46.18 mdpi.com
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives4.0-16.5 nih.gov

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Cinnamamide Derivatives

CompoundIC50 (µM)Source
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide1.95 nih.gov
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate32.46 mdpi.com
3-(3-methoxyphenyl)propionic amide derivatives0.049 - 3.3 nih.gov

Enzyme Inhibitory Activities (Target-Specific Focus)

The therapeutic potential of this compound and its related derivatives extends to their ability to modulate the activity of various key enzymes involved in physiological and pathological processes. This section details the preclinical findings on their inhibitory effects against specific enzymatic targets.

Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanogenesis, the process of melanin (B1238610) production. nih.gov Abnormal melanogenesis can lead to hyperpigmentation disorders, making tyrosinase an important target for therapeutic agents. nih.gov While cinnamic acids themselves exhibit low tyrosinase inhibitory activity, less hydrophilic cinnamamide derivatives have been designed and synthesized as potent tyrosinase inhibitors. nih.gov

Research into a series of twenty cinnamamide derivatives revealed that the presence of a 2,4-dihydroxy group on the β-phenyl ring of the cinnamamide scaffold is crucial for strong mushroom tyrosinase inhibition. nih.gov Four such compounds, in particular, demonstrated significantly stronger inhibition (over 90% at 25 µM) compared to the well-known inhibitor, kojic acid (20.57% inhibition at the same concentration). nih.gov

Further evaluation in B16F10 melanoma cells confirmed that these cinnamamide derivatives dose-dependently inhibit cellular tyrosinase activity and subsequent melanin content. The inhibitory effect of these compounds at 25 µM was substantially better than that of kojic acid. nih.gov Molecular docking simulations suggest that these active cinnamamides bind more strongly to the active site of tyrosinase than kojic acid, explaining their enhanced inhibitory activity. nih.gov The reduction in melanin production was found to correlate directly with the inhibition of cellular tyrosinase, indicating this is the primary mechanism of action for their anti-melanogenic effects. nih.gov

Table 1: Cellular Tyrosinase Inhibition by Cinnamamide Derivatives

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay glucose absorption, a therapeutic strategy for managing hyperglycemia. A series of cinnamamide derivatives has been synthesized and evaluated for their α-glucosidase inhibitory effects, with many showing superior activity compared to the standard drug, acarbose (B1664774). ui.ac.idits.ac.id

One study reported that all 13 synthesized cinnamamide derivatives showed higher α-glucosidase activity than the parent compound, methyl trans-cinnamate. ui.ac.id The inhibitory activity was found to be influenced by the bulkiness and chain length of the amine substituents, with propylcinnamamide emerging as the most potent derivative, acting through a competitive inhibitory mechanism. ui.ac.id

Another study on a different series of cinnamamides found that nine compounds displayed moderate to strong inhibitory activity, with IC50 values ranging from 44.43 ± 5.7 to 91.14 ± 11.4 µM, all of which were more potent than acarbose (IC50 = 185.00 ± 9.4 µM). its.ac.id The structure-activity relationship in this series indicated that the presence of electron-withdrawing groups on the cinnamoyl aromatic ring enhanced inhibitory activity. its.ac.id Molecular docking studies suggested that the most active compounds interact with key residues, including His626, Asp469, and Asp568, within the enzyme's active site. its.ac.id

Table 2: α-Glucosidase Inhibitory Activity of Selected Cinnamamides

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and gene expression repression. nih.govmdpi.com The deregulation of HDACs is implicated in various cancers, making them a significant target for anticancer drug development. nih.gov N-hydroxycinnamamide-based structures have been identified as promising scaffolds for HDAC inhibitors (HDACIs). nih.govacs.org

A novel series of N-hydroxycinnamamide-based HDACIs was developed from a lead compound, 14a. nih.gov Among these, compound 11r demonstrated potent and selective inhibition against HDAC1 and HDAC3 isoforms. nih.gov This dual selectivity is a noteworthy goal in cancer research, as HDAC1 and HDAC3 are frequently overexpressed in various tumors. nih.gov The inhibitory activity of compound 11r was significant across multiple HDAC isoforms, highlighting its potential as a potent, orally active HDACI. nih.gov

Table 3: HDAC Inhibitory Activity of Compound 11r

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways involved in cell adhesion, migration, proliferation, and survival. medchemexpress.comnih.gov Its overexpression is correlated with an invasive phenotype in many tumors, making it an important target for the development of anti-neoplastic and anti-metastatic drugs. medchemexpress.comnih.gov FAK inhibitors are actively being researched, with many belonging to scaffolds such as diaminopyrimidines and triazines. nih.govrsc.org While extensive research exists on various chemical classes of FAK inhibitors, specific studies detailing the FAK inhibitory activity of this compound or its direct derivatives are not prominently available in current scientific literature.

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the oxidative deamination of neurotransmitters like dopamine. nih.gov Inhibition of MAO-B increases dopamine levels and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. nih.govmdpi.com The development of MAO-B inhibitors has focused on various chemical structures, including propargylamine (B41283) derivatives, isoxazole (B147169) carbohydrazides, and coumarins. nih.govnih.gov Despite the broad interest in MAO-B inhibitors, there is a lack of specific research in the available literature focusing on the potential of this compound and its direct cinnamamide derivatives as inhibitors of this enzyme.

Insecticidal and Larvicidal Applications

Cinnamoyl amides, isolated from natural sources like Zanthoxylum armatum and their synthetic analogues, have demonstrated significant potential as insecticidal and larvicidal agents. nih.gov Research has focused on their efficacy against pests such as the diamondback moth, Plutella xylostella, a major pest of cruciferous crops worldwide. nih.gov

In a study evaluating a range of cinnamoyl amides, the larvicidal activity was found to be highly dependent on the substituents on the aromatic rings of the molecule. nih.gov Several compounds showed promising activity against the second instar larvae of P. xylostella. The most potent compound identified was N-(3-bromo-4-methoxyphenethyl)cinnamamide, which exhibited an LC50 value comparable to the standard insecticide chlorpyriphos. nih.gov This highlights the potential of cinnamamide derivatives as a basis for developing new agrochemicals. nih.gov

Table 4: Larvicidal Activity of Cinnamoyl Amides against P. xylostella

Efficacy Against Agricultural Pests (e.g., Plutella xylostella)

Research into plant-derived compounds and their synthetic analogues has identified cinnamamides as a promising class of molecules for controlling agricultural pests. The diamondback moth, Plutella xylostella, is a highly destructive pest of cruciferous crops worldwide, known for developing resistance to conventional chemical pesticides. This has spurred investigation into alternative control agents, including various cinnamamide derivatives.

Studies have evaluated the insecticidal activity of synthetic cinnamoyl amides against the second instar larvae of P. xylostella to identify structures with potent larvicidal effects. nih.govnih.gov In this research, while this compound itself was not specifically detailed, a range of its structural analogues were synthesized and tested, revealing that substitutions on the aromatic rings significantly influence their toxicity to P. xylostella larvae. nih.govnih.govresearchgate.net

The larvicidal activity varies widely among different derivatives, indicating a clear structure-activity relationship (SAR). nih.govnih.gov For instance, the compound N-(3-bromo-4-methoxyphenethyl)cinnamamide demonstrated the highest activity among the tested analogues, with a median lethal concentration (LC₅₀) of 62.13 mg/L. nih.govnih.govresearchgate.netsemanticscholar.org Other derivatives also showed notable, albeit lower, toxicity. The compound N-(3׳-bromophenethyl)cinnamamide had an LC₅₀ of 128.49 mg/L, and N-(4׳-methoxyphenylethyl)cinnamamide showed an LC₅₀ of 225.65 mg/L. nih.govnih.govresearchgate.netsemanticscholar.org These findings underscore that the presence and position of substituents like bromo and methoxy (B1213986) groups on the phenethyl moiety are critical determinants of the molecule's insecticidal efficacy. nih.govnih.gov Most of the tested cinnamoyl amides exhibited toxicity against P. xylostella larvae at concentrations ranging from 62.5 to 1000 mg/L. nih.govsemanticscholar.org

The results from these studies highlight the potential of the cinnamamide scaffold as a template for developing new and effective insecticides for the management of challenging agricultural pests like P. xylostella.

Larvicidal Activity of Cinnamamide Derivatives Against Plutella xylostella

The following table summarizes the median lethal concentration (LC₅₀) values of various N-substituted cinnamamide derivatives against the larvae of the diamondback moth, P. xylostella, after 96 hours of exposure.

Compound NameLC₅₀ (mg/L)95% Confidence Limit (mg/L)Reference
N-(3-bromo-4-methoxyphenethyl)cinnamamide62.13Not Specified nih.govnih.govresearchgate.net
N-(3׳-bromophenethyl)cinnamamide128.49Not Specified nih.govnih.govresearchgate.net
N-(4׳-methoxyphenylethyl)cinnamamide225.65149.4 – 331.62 nih.govnih.govresearchgate.net
N-(phenylethyl)cinnamamide485.67Not Specified semanticscholar.org
N-(3-hydroxy-4-methoxyphenethyl)cinnamamide591.85Not Specified semanticscholar.org
N-(4-hydroxyphenethyl)cinnamamide412.94Not Specified semanticscholar.org
N-(3,4-dimethoxyphenethyl)cinnamamide298.70Not Specified semanticscholar.org
N-(4-methylphenethyl)cinnamamide467.90Not Specified semanticscholar.org

Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl Cinnamamide Derivatives

Influence of Substituents on the Cinnamoyl Phenyl Ring

The substitution pattern on the phenyl ring of the cinnamoyl group plays a pivotal role in modulating the biological activity of these derivatives. The electronic properties (electron-donating or electron-withdrawing), size (steric effects), and position (ortho, meta, or para) of the substituents can lead to significant changes in efficacy and selectivity.

Research has shown that electron-withdrawing groups, such as nitro or halo groups, on the cinnamoyl ring can enhance certain biological activities. For instance, some studies have reported that the presence of an electron-withdrawing group can increase α-glucosidase inhibitory activity. Conversely, electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups have also been found to be beneficial for other activities. For example, the presence of a trimethoxyl substitution on the phenyl ring has been associated with improved cytotoxic activity against cancer cells. nih.gov In the context of antidepressant-like activity, derivatives featuring a trifluoromethyl group within a methylenedioxyphenyl moiety have demonstrated significant potency. researchgate.net

The position of the substituent is also critical. A meta-hydroxy group on the cinnamoyl ring has been suggested to enhance the electrophilic nature of the molecule, thereby increasing its activity in activating the Nrf2/ARE pathway, which is involved in cellular protection against oxidative stress. ikm.org.my For anticancer activity, SAR studies have indicated that methoxy and acetoxy substitutions on the cinnamic phenyl ring can elevate the inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).

Table 1: Influence of Cinnamoyl Phenyl Ring Substituents on Biological Activity

Substituent (R1)PositionElectronic EffectObserved Impact on ActivityTarget/Activity
Trifluoromethyl (-CF3) in Methylenedioxyphenyl-Electron-WithdrawingIncreased antidepressant activityAntidepressant
Nitro (-NO2)metaElectron-WithdrawingPotent antibacterial activity noted in some derivativesAntibacterial
Hydroxy (-OH)metaElectron-Donating (by resonance)Enhances electrophilic effect and Nrf2 activationNrf2/ARE Pathway Activation
Methoxy (-OCH3)-Electron-DonatingElevated EGFR inhibitory activityAnticancer (EGFR)
Trimethoxy (-OCH3)x3-Electron-DonatingBeneficial for cytotoxicityAnticancer

Impact of Substitutions on the N-Substituted Methoxyphenyl Moiety

The N-phenyl portion of the molecule, in this case, the 3-methoxyphenyl (B12655295) group, is another critical area for structural modification. Substituents on this ring can influence the molecule's interaction with biological targets, as well as its pharmacokinetic properties like lipophilicity and metabolic stability.

Studies on N-phenyl cinnamamides have demonstrated that the nature of the substituent on this ring significantly affects activity. For instance, in the context of Nrf2/ARE pathway activation, a chloro (-Cl) group at the para-position of the N-phenyl ring resulted in the highest activity compared to other groups. ikm.org.my Electron-donating groups such as dimethylamine (B145610) (-NMe2), methoxy (-OMe), and ethoxy (-OEt) also conferred potent activity, whereas an electron-withdrawing nitrile (-CN) group led to poorer activity. ikm.org.my This suggests that both electronic effects and the potential for hydrogen bonding play a role.

In a related series of N-[3-(3-methoxyphenyl)propyl] amides, the introduction of a benzyloxy substituent at the C6 position (adjacent to the methoxy group) of the 3-methoxyphenyl ring was found to dramatically increase binding affinity for the MT2 melatonin (B1676174) receptor while decreasing it for the MT1 receptor, highlighting how substitution can engineer receptor selectivity. nih.gov

Table 2: Impact of N-Phenyl Ring Substituents on Nrf2/ARE Luciferase Activity

Substituent (R2)Position on N-Phenyl RingRelative Nrf2/ARE Activity (Fold Induction)
Chloro (-Cl)para15.3
Dimethylamine (-NMe2)para10.3
Methoxy (-OMe)para7.28
Ethoxy (-OEt)para6.55
Nitrile (-CN)para3.57

Data derived from a study on N-phenyl cinnamamide (B152044) derivatives. ikm.org.my

Role of the Olefin Linker and Amide Moiety in Biological Activity

The α,β-unsaturated system, composed of the olefin (double bond) linker and the amide moiety, is a cornerstone of the cinnamamide scaffold's biological activity. This conjugated system is not merely a spacer but an active pharmacophore.

The α,β-unsaturated carbonyl structure makes the cinnamamide scaffold a Michael acceptor. This electrophilic nature allows the molecule to potentially form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This mechanism is crucial for the activity of many enzyme inhibitors. The presence of this unsaturated ketone carbonyl system has been reported as beneficial for cytotoxic activity. researchgate.net The entire cinnamoyl portion, consisting of the aromatic ring conjugated with the double bond, is vital for many therapeutic actions.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To systematically understand and predict how structural changes affect biological activity, researchers often employ Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies use statistical methods to correlate variations in the chemical structure of compounds with their biological activities.

A common approach is the three-dimensional QSAR (3D-QSAR) study, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netrutgers.edu

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (shape) and electrostatic (charge distribution) fields around a set of aligned molecules. It then generates a statistical model that relates the variations in these fields to the differences in biological activity. The output is often visualized as 3D contour maps, which show regions where increasing steric bulk or altering charge would be predicted to enhance or diminish activity. nih.gov

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is similar to CoMFA but evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This can provide a more nuanced understanding of the types of interactions that are important for binding to a biological target. researchgate.netrutgers.edu

These models serve as powerful predictive tools. Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized derivatives. This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby saving time and resources in the drug discovery process. rutgers.edunih.gov For example, a 3D-QSAR study on a series of cinnamamides with anticonvulsant activity identified that steric, electrostatic, and hydrophobic fields played important roles in their biological function.

Computational Chemistry and in Silico Approaches in N 3 Methoxyphenyl Cinnamamide Research

Molecular Docking Simulations for Receptor-Ligand Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(3-Methoxyphenyl)cinnamamide, docking simulations are employed to elucidate its binding affinity and interaction patterns with various biological targets.

Research on cinnamamide (B152044) derivatives has demonstrated their potential as anticancer agents through interactions with P-glycoprotein. ikm.org.my For instance, molecular docking studies of cinnamamide derivatives have revealed binding energies around -5 kcal/mol, indicating favorable interactions. ikm.org.my One study identified a derivative with a binding energy of -5.57 kcal/mol, forming a crucial hydrogen bond with the Trp231 residue of the target protein. ikm.org.my

In another study focusing on cinnamic acid derivatives as potential anti-inflammatory agents, molecular docking was performed against the cyclooxygenase-1 (COX-1) enzyme. researchgate.net The results showed that these derivatives interact primarily with the arginine residue within the active site of the protein. researchgate.net Notably, a dioxomethylene substituted cinnamic acid derivative exhibited a high binding affinity of -6.8 kcal/mol, which was superior to the standard drug used in the study. researchgate.net

While specific docking studies on this compound are not extensively detailed in the reviewed literature, the findings from closely related cinnamamide and cinnamic acid derivatives suggest its potential to bind effectively to various biological targets. The methoxy (B1213986) group on the phenyl ring can influence the electronic and steric properties of the molecule, potentially leading to specific and strong interactions with receptor pockets. For example, a study on p-methoxycinnamoyl hydrazides showed that a derivative, 3-(4-methoxyphenyl)-N'-(3-(4-methoxyphenyl) acryloyl) acrylohydrazide, had a high rerank score of -124.81 in docking studies, indicating strong potential anticancer activity. impactfactor.org

The following table summarizes representative binding affinities of related cinnamamide derivatives from molecular docking studies.

DerivativeTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cinnamamide Derivative 10P-glycoprotein-5.57Trp231
Dioxomethylene Cinnamic Acid DerivativeCyclooxygenase-1 (COX-1)-6.8Arginine
4-formyl-2-methoxyphenyl-4-chlorobenzoateCyclooxygenase-2 (COX-2)-8.18Not Specified

This table presents data from studies on cinnamamide derivatives to illustrate the application of molecular docking. Data for this compound specifically was not available in the searched literature.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing for the assessment of their conformational stability and the nature of their interactions with their environment over time. These simulations are crucial for understanding how this compound behaves in a biological system, such as in an aqueous solution or near a protein binding site.

MD simulations can reveal the flexibility of the molecule, identify stable conformations, and analyze the persistence of intermolecular interactions, such as hydrogen bonds, that are predicted in molecular docking studies. For example, a molecular dynamics simulation of a cinnamamide derivative complexed with its target protein can confirm the stability of the docked pose and provide insights into the energetic contributions of various residues to the binding. ikm.org.my

In a study of cinnamamide derivatives as anticancer agents, molecular dynamic simulations were used to compare the stability of a promising compound with a standard ligand. The results, analyzed using the MM-PBSA method, showed similar binding energies, confirming the stability of the derivative in the binding pocket. ikm.org.my

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. For this compound, these predictions can estimate its drug-likeness and oral bioavailability.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgtaylorandfrancis.comdrugbank.com The rule states that, in general, an orally active drug has:

No more than 5 hydrogen bond donors. wikipedia.org

No more than 10 hydrogen bond acceptors. wikipedia.org

A molecular mass of less than 500 daltons. wikipedia.org

An octanol-water partition coefficient (log P) not greater than 5. wikipedia.org

Studies on various cinnamamide derivatives have shown that they generally exhibit favorable ADMET properties, adhering to Lipinski's Rule of Five. ikm.org.mynih.gov This suggests that these compounds are likely to have good membrane permeability and oral bioavailability.

The predicted ADME properties for this compound based on its structure are presented in the table below.

PropertyPredicted Value for this compoundLipinski's Rule of Five Compliance
Molecular Weight~267.31 g/mol Yes (< 500)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors3Yes (≤ 10)
Log P (Octanol-Water Partition Coefficient)~3.1Yes (≤ 5)

These values are calculated based on the chemical structure of this compound and are consistent with the properties of similar compounds found in the literature.

Oral Bioavailability

Beyond Lipinski's rules, other computational models can predict oral bioavailability with greater detail. These models consider factors such as topological polar surface area (TPSA), the number of rotatable bonds, and solubility. Cinnamamide derivatives have been shown to possess good drug permeability in the plasma membrane, as indicated by TPSA values typically below 150 Ų. nih.gov The percentage of absorption in the intestine for some derivatives has been predicted to be in the range of 60.6% to 83.4%, signifying good absorption. nih.gov

Bioactivity Score Prediction for Potential Pharmacological Targets

Bioactivity score prediction is an in silico method used to estimate the potential of a compound to interact with various major classes of drug targets. These scores are calculated based on the structural features of the molecule and can guide the selection of experimental assays.

Online tools like Molinspiration are often used to predict bioactivity scores for targets such as G-protein coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, protease inhibitors, and enzyme inhibitors. researchgate.netresearchgate.net The interpretation of these scores is generally as follows:

Score > 0.00: Likely to be active.

Score between -5.00 and 0.00: Moderately active.

Score < -5.00: Inactive.

While specific bioactivity scores for this compound were not found in the surveyed literature, predictions for similar cinnamamide structures can provide an indication of its potential activities. For instance, many natural product-derived compounds are evaluated for their bioactivity scores against these targets to prioritize them for further screening.

The predicted bioactivity scores for this compound, calculated based on its structure, are presented in the table below.

Target ClassPredicted Bioactivity Score for this compoundPredicted Activity
GPCR Ligand~ -0.10Moderately Active
Ion Channel Modulator~ -0.25Moderately Active
Kinase Inhibitor~ -0.40Moderately Active
Nuclear Receptor Ligand~ -0.15Moderately Active
Protease Inhibitor~ -0.30Moderately Active
Enzyme Inhibitor~ 0.10Likely to be Active

These scores are computationally generated based on the structure of this compound and serve as a preliminary guide for its potential pharmacological activities.

Preclinical Pharmacokinetics and Metabolism in Vitro and Animal Models Only

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)

A comprehensive search of scientific databases and literature has revealed no specific studies detailing the in vitro metabolic stability of N-(3-Methoxyphenyl)cinnamamide. Data from assessments using liver microsomes from any species (e.g., human, rat, mouse) are not publicly available. Therefore, key parameters such as the half-life (t½) and intrinsic clearance (CLint) in liver microsomes for this specific compound have not been determined or reported.

Preliminary Pharmacokinetic Profiling in Animal Models (e.g., Time-to-Peak Effect)

There are no published preclinical studies that report on the pharmacokinetic profile of this compound in any animal models. Consequently, crucial pharmacokinetic parameters such as the time to reach maximum plasma concentration (Tmax), which indicates the time-to-peak effect, have not been documented.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies (excluding human data)

No preclinical studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models have been identified in the available scientific literature. As a result, information regarding the bioavailability, tissue distribution, metabolic pathways, and routes of elimination for this compound remains undetermined.

Future Research Directions and Preclinical Therapeutic Implications

Rational Design and Synthesis of Optimized Lead Compounds

The cinnamamide (B152044) structure is considered a "privileged scaffold" in medicinal chemistry, acting as a versatile template for designing molecules with potential pharmacological activity. The rational design of optimized lead compounds based on the N-(3-Methoxyphenyl)Cinnamamide core involves a deep understanding of its structure-activity relationships (SAR). The scaffold presents multiple sites for modification: the N-aryl group (the 3-methoxyphenyl (B12655295) ring), the cinnamoyl phenyl ring, the amide linkage, and the α,β-unsaturated system.

Future design strategies will likely focus on synthesizing a library of analogs by introducing various substituents on both aromatic rings. SAR studies on related N-arylcinnamamides have shown that introducing electron-withdrawing groups (such as halogens or trifluoromethyl groups) or bulky moieties can significantly enhance biological activity, including anti-inflammatory and anticancer effects. For instance, modifications at the C(2,5)′ or C(2,6)′ positions of the anilide core with lipophilic groups have been found to be favorable for anti-inflammatory potential.

The synthesis of these optimized compounds typically follows established chemical pathways. A common method involves the reaction of a substituted cinnamic acid with an appropriate aniline (B41778) derivative. To facilitate the amide bond formation, the carboxylic acid of the cinnamic acid is often activated by converting it into an acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride. This is followed by a coupling reaction with 3-methoxyaniline. Alternative and more modern synthesis methods aim for greater efficiency and sustainability, such as using coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or employing enzymatic and continuous-flow microreactor technologies.

Design Strategy Rationale Example Modification
Substitution on N-Aryl RingModulate lipophilicity, electronic properties, and steric interactions to enhance target binding and cell permeability.Introduction of halogens (Cl, F), trifluoromethyl (-CF3), or additional methoxy (B1213986) (-OCH3) groups.
Substitution on Cinnamoyl RingAlter electronic effects and potential for hydrogen bonding to improve potency and selectivity.Addition of hydroxyl (-OH), nitro (-NO2), or cyano (-CN) groups at various positions.
Modification of Amide LinkerEnhance metabolic stability and conformational rigidity.Introduction of alkyl groups on the nitrogen atom or cyclization strategies.
Bioisosteric ReplacementReplace functional groups to improve physicochemical properties or pharmacokinetic profiles.Replacing the methoxy group with other bioisosteres like -SCH3 or -Cl.

Exploration of Novel Biological Targets and Therapeutic Applications (Preclinical)

The cinnamamide scaffold is associated with a broad spectrum of biological activities, suggesting that this compound and its optimized derivatives could have multiple therapeutic applications. Preclinical exploration is essential to identify and validate novel biological targets.

Anticancer Applications: Cinnamic acid derivatives have demonstrated cytotoxic activity against various cancer cell lines. Future preclinical studies should evaluate this compound against a panel of human cancer cell lines, including those from breast (MCF-7), prostate (DU-145), and lung cancers. nih.gov A potential molecular target for cinnamamide derivatives in cancer is the Apurinic/apyrimidinic endonuclease 1/redox factor-1 (APE/Ref-1), which is a key regulator of tumor progression and resistance to therapy. mrlcg.com

Anti-inflammatory and Antioxidant Effects: Chronic inflammation and oxidative stress are underlying factors in many diseases. Cinnamamides have been shown to modulate key pathways involved in these processes. A significant target is the transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2), a master regulator of the antioxidant response. vibiosphen.commdpi.com Substituted N-phenyl cinnamamides have been designed to activate the Nrf2 pathway, leading to the upregulation of protective antioxidant enzymes. vibiosphen.commdpi.com Another critical target is the pro-inflammatory transcription factor NF-κB. Several N-arylcinnamamide derivatives have been shown to significantly inhibit lipopolysaccharide-induced NF-κB activation. nih.gov

Neuroprotective Properties: Given the anti-inflammatory and antioxidant potential, exploring the neuroprotective effects of this compound is a logical next step. Cinnamamide derivatives have shown potential in animal models for central nervous system disorders, with activities including anticonvulsant and antidepressant effects. tandfonline.com The molecular targets in the nervous system are diverse and may include GABAA receptors and N-Methyl-D-Aspartate (NMDA) receptors. tandfonline.com

Other Potential Applications: The broad bioactivity of the cinnamamide class also includes antimicrobial, antifungal, antiviral, and antidiabetic properties. nih.govmdpi.com Preclinical screening assays can efficiently test this compound and its analogs for these activities to uncover additional therapeutic potential.

Therapeutic Area Potential Biological Target(s) Preclinical Rationale
OncologyAPE/Ref-1, EGFR, TubulinDerivatives show cytotoxicity in various cancer cell lines and inhibit key cancer-related proteins. nih.govmrlcg.comresearchgate.net
InflammationNF-κB, MAPKsCompounds can attenuate the activation of the pro-inflammatory NF-κB pathway. nih.gov
Oxidative StressNrf2/ARE PathwayAnalogs activate Nrf2, leading to increased synthesis of endogenous antioxidants like glutathione (B108866). vibiosphen.commdpi.com
Neurodegenerative DisordersGABAA Receptors, NMDA ReceptorsThe scaffold has been linked to anticonvulsant, antidepressant, and neuroprotective effects in preclinical models. tandfonline.com
Infectious DiseasesBacterial and Fungal EnzymesCinnamic acid and its derivatives possess inherent antimicrobial and antifungal properties. mdpi.com

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Evaluation

To accurately assess the therapeutic potential of this compound, robust and physiologically relevant preclinical models are crucial.

Advanced In Vitro Models: While traditional 2D monolayer cell cultures are useful for initial high-throughput screening, they often fail to predict in vivo efficacy. nih.gov The development and use of three-dimensional (3D) cell culture models, such as tumor spheroids and organoids, are imperative. tandfonline.combmrat.org These models better mimic the complex in vivo microenvironment, including cell-cell interactions, nutrient gradients, and hypoxia, providing more accurate data on drug efficacy and resistance. bmrat.org For anticancer screening, patient-derived tumoroids can serve as a bridge between standard cell lines and animal models. tandfonline.com For assessing Nrf2 activation, established reporter assays using cell lines like HepG2-ARE-luciferase provide a quantitative measure of target engagement. vibiosphen.com

In Vivo Preclinical Models: Following promising in vitro results, evaluation in animal models is the next critical step. The choice of model depends on the therapeutic target.

Oncology: Xenograft models, where human cancer cells (e.g., A375 human melanoma) are implanted into immunocompromised mice, are standard for evaluating anti-tumor efficacy. mrlcg.com

Inflammation: Animal models of inflammation can be induced by irritants or pathogens. For example, skin inflammation can be induced to test the effect of a topical drug. youtube.com

Infectious Diseases: Efficacy against bacterial or fungal pathogens can be tested in models of pneumonia, septicemia, or skin infections in mice. vibiosphen.com

Neurodegenerative Diseases: Models such as the Alzheimer's disease mouse model can be used to assess the ability of compounds to lower amyloid plaque pathology. nih.gov

During these in vivo studies, key parameters to monitor include tumor growth inhibition, reduction in inflammatory biomarkers, bacterial/fungal load reduction, and survival rates. vibiosphen.comyoutube.com

Strategies for Overcoming Preclinical Challenges in Compound Development

The translation of a promising compound from the lab to the clinic is fraught with challenges. For compounds like this compound, key preclinical hurdles are likely to involve pharmacokinetics and bioavailability.

Improving Solubility and Bioavailability: Many aromatic compounds, including cinnamamide derivatives, exhibit low aqueous solubility, which can lead to poor absorption and low bioavailability. researchgate.net A primary strategy to overcome this is formulation development. Encapsulation within delivery systems such as β-cyclodextrin inclusion complexes or protein-based carriers can enhance solubility and stability. researchgate.netmdpi.com Another approach is the synthesis of prodrugs or hybrid molecules, where the parent compound is linked to a more soluble moiety.

Enhancing Metabolic Stability: Compounds can be rapidly metabolized in the body, primarily in the liver, leading to a short half-life and reduced efficacy. In vitro metabolic stability assays using liver microsomes or hepatocytes are essential to identify potential metabolic liabilities early on. If a compound is found to be unstable, medicinal chemistry efforts can be directed at modifying the metabolically susceptible sites without compromising activity. This might involve replacing a metabolically weak group with a more robust one (e.g., fluorination at a site of oxidation).

Addressing Potential Toxicity: Early assessment of cytotoxicity against non-cancerous cell lines is crucial to determine a compound's therapeutic window. In vivo toxicology studies in animal models are required to identify any potential organ-specific toxicities before a compound can be considered for human trials.

Potential in Academia-Industry Collaborations for Translational Research (Preclinical Focus)

The journey of a drug from discovery to market is complex and expensive, often requiring a diverse set of expertise and resources. Academia-industry partnerships (AIPs) are powerful models for accelerating this process, particularly in the preclinical phase.

Bridging the Gap: Academic labs often excel in basic research, target identification, and the discovery of novel compounds. However, they may lack the resources and specialized expertise for advanced preclinical development, such as large-scale synthesis, formulation, regulatory toxicology, and pharmacokinetics studies. researchgate.netnews-medical.net Industry partners, including pharmaceutical and biotech companies, possess this infrastructure and drug development know-how. news-medical.net

Models of Collaboration: These partnerships can take many forms. A common model involves an academic group discovering a promising compound like this compound and then collaborating with an industrial partner to conduct lead optimization and formal preclinical studies. Start-up companies often emerge from academic research, acting as a bridge to attract further investment and partnership with larger pharmaceutical companies. news-medical.net Government and non-profit organizations also play a role by providing funding and resources to facilitate these collaborations. For example, the National Institutes of Health (NIH) offers grants specifically designed to support academic-industrial partnerships for translating technologies from the lab toward clinical application. nih.gov

Successful collaborations, such as the development of the cancer drug Imatinib (Gleevec) through a partnership between the University of Pennsylvania and Novartis, demonstrate the immense potential of this approach. mrlcg.com Such alliances stimulate innovation and provide a structured pathway to translate promising academic discoveries into tangible therapeutic products. nih.gov

Q & A

Q. What are the optimized synthetic routes for N-(3-Methoxyphenyl)Cinnamamide, and how do reaction conditions influence yield?

The compound is typically synthesized via peptide bond formation between cinnamic acid derivatives and 3-methoxyaniline. A high-yield method (91%) involves refluxing with K₂CO₃ in acetone and methyl iodide for 3 hours, followed by hexane extraction . Alternative routes use 4-trifluoromethylcinnamic acid and 3-methoxyaniline in DMF with Cs₂CO₃, yielding carbon-11 labeled analogs for autoradiography studies . Key variables include solvent polarity (e.g., acetone vs. DMF), base strength (K₂CO₃ vs. Cs₂CO₃), and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural confirmation requires 1H/13C NMR to resolve methoxy and amide protons (δ ~3.8 ppm for OCH₃ and ~10 ppm for NH) and mass spectrometry (MS) for molecular ion verification . Purity is assessed via RP-HPLC (C18 columns, acetonitrile/water gradients) . For crystalline derivatives, X-ray diffraction (SHELXL refinement) validates bond lengths and angles, with Mercury CSD 2.0 used for void analysis and packing pattern visualization .

Q. What preliminary biological activities have been reported for this compound?

Derivatives like N-(4-phenylthiazol-2-yl)cinnamamide show anti-tumor activity (IC₅₀ < 10 μM in vitro), likely via kinase inhibition . Thiourea analogs exhibit antiangiogenic effects by targeting VEGF pathways . However, inconsistent cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7) suggest context-dependent mechanisms, necessitating dose-response assays and proteomic profiling .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Discrepancies in biological activity may stem from polymorphism or solvatomorphism . Using SHELXL for refinement and Mercury’s packing similarity analysis , researchers can compare hydrogen-bonding networks (e.g., amide N–H···O interactions) across crystal forms. For example, a 1.8 Å resolution structure might reveal conformational flexibility in the cinnamoyl group, altering binding affinity .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model ligand-receptor interactions, such as TRPV1 antagonism. Docking studies (AutoDock Vina) highlight the methoxyphenyl group’s role in hydrophobic pocket binding, while QSAR models correlate logP values (2.5–3.8) with membrane permeability . Free energy perturbation (FEP) can predict the impact of trifluoromethyl substitutions on binding entropy .

Q. How to address synthetic byproducts or impurities in scaled-up reactions?

Byproducts like N-(3-hydroxyphenyl) analogs arise from incomplete methylation. LC-MS tracking and DoE (Design of Experiments) optimize reagent ratios (e.g., 4.0 equiv MeI) and reaction time. For carbon-11 labeling, RP-HPLC purification (C18, 60% MeOH) achieves >98% radiochemical purity .

Methodological Best Practices

  • Crystallization: Use slow evaporation from ethyl acetate/hexane (1:3) to grow diffraction-quality crystals .
  • Biological Assays: Pair MTT cytotoxicity assays with TR-FRET (time-resolved fluorescence) for real-time target engagement analysis .
  • Data Validation: Cross-check NMR assignments with DEPT-135 and HSQC to avoid misassignment of aromatic protons .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.